molecular formula C34H49N9O8 B1594532 Tyr-gly-gly-phe-leu-arg CAS No. 75106-70-6

Tyr-gly-gly-phe-leu-arg

カタログ番号 B1594532
CAS番号: 75106-70-6
分子量: 711.8 g/mol
InChIキー: ILBHHEXPXBRSKB-FWEHEUNISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tyr-gly-gly-phe-leu-arg (TGGPLAR) is an amino acid derivative that has been studied for its potential use in a variety of applications. TGGPLAR is a synthetic derivative of the amino acid tyrosine, and its structure is similar to that of tyrosine. It has been studied for its potential use in the treatment of diseases, as a dietary supplement, and for its potential applications in lab experiments.

科学的研究の応用

1. Detection and Measurement in Biological Systems

Shibanoki et al. (1990) developed a sensitive method for detecting [Leu]- and [Met]enkephalin and their N-terminal tyrosine-containing metabolic fragments, including Tyr-Gly-Gly-Phe, using high-performance liquid chromatography with electrochemical detection. This method is applied to assay activities of enkephalin-degrading enzymes in plasma from various animals (Shibanoki, Weinberger, Ishikawa, & Martínez, 1990).

2. Role in Molecular Recognition

Birtalan, Fisher, and Sidhu (2010) explored the functional capacity of natural amino acids for molecular recognition, focusing on binary Tyr/Ser diversity. Their findings highlight the significance of Tyr, present in Tyr-Gly-Gly-Phe-Leu-Arg, in mediating molecular recognition, contributing to both affinity and specificity in protein-protein interactions (Birtalan, Fisher, & Sidhu, 2010).

3. Enzymatic Degradation Studies

A study by Van Amsterdam et al. (1983) focused on the enzymatic degradation of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). They developed a high-performance liquid chromatography method to determine Leu-enkephalin and its main metabolic degradation products, providing insights into its metabolic pathways (Van Amsterdam, Van Buuren, Dik, & Wynne, 1983).

4. Bioactive Peptide Research

Silberring and Nyberg (1989) isolated an endopeptidase from bovine spinal cord that specifically converts the opioid peptide dynorphin B, containing the this compound sequence, into its bioactive fragment. This research contributes to understanding the role of specific enzymes in peptide activation and regulation (Silberring & Nyberg, 1989).

5. Peptide Libraries and Ligand Identification

Cwirla, Peters, Barrett, and Dower (1990) created a vast library of peptides, including Tyr-Gly-Gly-Phe, to find compounds that bind to antibodies and other receptors. This approach is significant in identifying ligands with no prior information about antibody specificity, illuminating the role of peptides in receptor interaction (Cwirla, Peters, Barrett, & Dower, 1990).

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBHHEXPXBRSKB-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996605
Record name N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75106-70-6
Record name Enkephalin-leu, arg(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DYNORPHIN A 1-6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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試験管内研究製品の免責事項と情報

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